methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate
Description
methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a quinoline moiety, and a carboxylate ester group
Properties
IUPAC Name |
methyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O3S/c1-33-28(32)26-24(17-25(34-26)19-12-6-3-7-13-19)30-27(31)21-16-23(18-10-4-2-5-11-18)29-22-15-9-8-14-20(21)22/h2-17H,1H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHAUAVUPGVWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This might include the use of specific boron reagents tailored for the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the thiophene ring can interact with various enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-phenylthiophene-2-carboxylate: Lacks the quinoline moiety, making it less complex.
Phenylquinoline derivatives: Do not contain the thiophene ring, which limits their applications in materials science.
Uniqueness
methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate is unique due to its combination of a thiophene ring and a quinoline moiety, providing a versatile platform for various applications in chemistry, biology, and materials science .
Biological Activity
Methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Before delving into biological activity, it is essential to understand the chemical structure of this compound. The compound features a thiophene ring fused with a quinoline moiety, which is known for its diverse pharmacological activities. The molecular formula is , with a molecular weight of approximately 378.45 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiophene and quinoline structures. For example, derivatives similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0048 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound may exert its antimicrobial effects through disruption of microbial cell membranes or inhibition of essential metabolic pathways.
2. Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies indicate that related compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
A notable case study involved the evaluation of a similar quinoline derivative against leukemia cell lines, where it exhibited an IC50 value of 10 nM, indicating potent anticancer activity.
3. Enzyme Inhibition
The compound has been tested for its ability to inhibit specific enzymes implicated in various diseases. For instance, inhibitors targeting phosphodiesterase (PDE) enzymes have shown promise in treating conditions such as depression and anxiety. Preliminary data suggest that this compound may act as a PDE inhibitor, enhancing cyclic nucleotide levels and promoting neuronal health.
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : The activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed in cancer cells treated with similar compounds.
- Enzyme Modulation : By inhibiting specific enzymes, the compound can alter signaling pathways that are crucial for cell survival and proliferation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 5-phenyl-3-(2-phenylquinoline-4-amido)thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with thiophene carboxylate derivatives as precursors. For example, coupling reactions (e.g., amidation using 2-phenylquinoline-4-carboxylic acid) require precise stoichiometry and catalysts like EDCl/HOBt. Optimization includes solvent selection (e.g., DMF or THF), temperature control (60–80°C), and monitoring via TLC to ensure completion . Yields can be improved by purifying intermediates via column chromatography and using anhydrous conditions to minimize hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and amide bond formation. For example, the thiophene C-2 carboxylate methyl ester appears as a singlet near δ 3.8 ppm, while quinoline protons show distinct aromatic splitting .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula accuracy.
- IR Spectroscopy : Amide C=O stretches (~1650–1680 cm) and ester C=O (~1720 cm) confirm functional groups.
- Contradiction Resolution : Discrepancies in spectral data (e.g., tautomerism in amide protons) may require 2D NMR (COSY, HSQC) or X-ray crystallography for unambiguous assignment .
Advanced Research Questions
Q. How does the presence of the 2-phenylquinoline-4-amido group influence the compound's interaction with biological targets compared to other amido substituents?
- Methodological Answer : The 2-phenylquinoline moiety enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), as observed in similar thiophene derivatives. Comparative assays with analogs (e.g., phenylcarbamoyl or trifluoromethyl substituents) reveal reduced activity when the quinoline group is absent, highlighting its role in target affinity. Molecular docking studies (using AutoDock Vina) can map binding interactions, while SPR assays quantify dissociation constants .
Q. What computational methods are recommended to model the electronic effects of the trifluoromethyl and quinoline groups on the thiophene core's reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze electron distribution and frontier molecular orbitals. The trifluoromethyl group’s electron-withdrawing effect reduces thiophene ring electron density, increasing electrophilic substitution susceptibility. Quinoline’s conjugated system stabilizes charge-transfer transitions, which can be modeled using time-dependent DFT (TD-DFT) to predict UV-Vis spectra .
Q. In crystallographic studies of this compound, how can SHELX software be utilized to address challenges in refining disordered regions of the structure?
- Methodological Answer : SHELXL (via Olex2 GUI) is ideal for refining disordered moieties (e.g., flexible quinoline-phenyl groups). Use PART and SUMP instructions to model partial occupancy. High-resolution data (>1.0 Å) improves anisotropic displacement parameter (ADP) refinement. For twinned crystals, the TWIN/BASF commands adjust scaling factors. Validation tools (e.g., PLATON) check for missed symmetry or hydrogen-bonding inconsistencies .
Data-Driven and Structural Analysis Questions
Q. How do steric effects from the phenylquinoline substituent impact the compound’s conformational stability in solution versus solid state?
- Methodological Answer : Solution-phase NOESY NMR detects through-space interactions (e.g., between thiophene and quinoline protons), suggesting folded conformations. In contrast, X-ray structures often show extended conformations due to crystal packing forces. Variable-temperature NMR can quantify rotational barriers of the amide bond, while DSC measures solid-state phase transitions .
Q. What strategies are effective for resolving low reproducibility in biological activity assays for this compound?
- Methodological Answer : Ensure batch-to-batch purity via HPLC (>98%) and confirm stereochemical consistency (if applicable) using chiral columns. Standardize assay conditions: solvent (DMSO concentration <1%), cell line passage number, and positive controls (e.g., staurosporine for kinase inhibition). Statistical analysis (e.g., ANOVA) identifies outliers, while orthogonal assays (e.g., Western blotting alongside cell viability) validate mechanisms .
Comparative and Mechanistic Questions
Q. How does the substitution pattern on the thiophene ring (e.g., methyl ester vs. free carboxylate) alter solubility and bioavailability in preclinical models?
- Methodological Answer : The methyl ester improves lipophilicity (logP ~3.5 vs. carboxylate’s ~1.2), enhancing membrane permeability. In vitro assays (Caco-2 monolayers) quantify permeability, while in vivo PK studies (rodents) measure AUC and half-life. Hydrolysis to the free acid in plasma can be monitored via LC-MS/MS, guiding prodrug design .
Q. What experimental evidence supports or contradicts the hypothesized role of the quinoline amide in preventing metabolic degradation?
- Methodological Answer : Microsomal stability assays (human liver microsomes) compare parent compound vs. analogs lacking quinoline. LC-MS identifies metabolites (e.g., hydroxylation or demethylation). Contradictory data may arise from species-specific CYP450 isoforms; use recombinant enzymes to isolate metabolic pathways. Deuterium labeling at labile sites (e.g., methyl ester) can further probe degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
